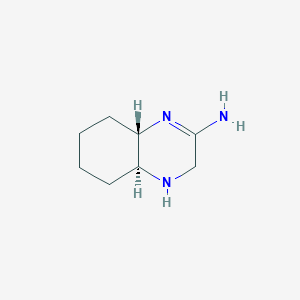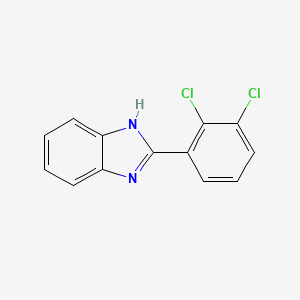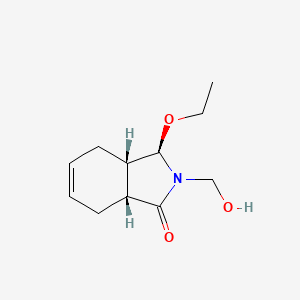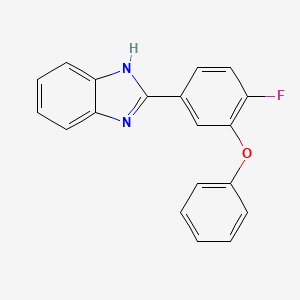
Solvent Orange 107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Orange 107, also known as Transparent Orange R, is a reddish-orange powder used in coloring for printing inks, plastics, rubber, leather, gasoline, oil, lubricants, wax, and candles . It is a high-performance brilliant red light orange solvent dye .
Physical And Chemical Properties Analysis
Solvent Orange 107 is a reddish-orange powder with a density of 1.40 g/cm3 . It has a heat resistance of up to 250°C and light fastness of 6-7 . It also shows resistance to acid and alkali .Applications De Recherche Scientifique
Dyeing Engineering Plastics
Solvent Orange 107 can be used in the coloring of engineering plastics . The dye’s distinctive orange color can provide a visual appeal to the plastics.
Spin-Dyeing of Polyester
This dye is also used in the spin-dyeing of polyester . The process involves adding the dye to the polymer melt in fiber production, resulting in color that is thoroughly bonded to the fiber.
Fluorescent Marker
In some cases, Solvent Orange 107 may be used as a fluorescent marker or tracer in scientific research and diagnostic applications . Its fluorescence can help in visualizing and identifying certain cellular elements or tissues.
Water Treatment
Solvent Orange 107 has been studied for its removal from aqueous solutions. A study found that Cladophora species, a type of algae, could be used as a biosorbent to remove Reactive Orange 107 from water . The study found that the optimum conditions for decolorization (87%) were found on 72 hours of incubation with 100 mg/l dye concentration amended with 200 mg/l biosorbent at pH 6 at 25 °C .
5. Use of Chitosan Functionalized Magnetic Nanoparticles Another study investigated the use of chitosan functionalized magnetic nanoparticles (CMNPs) for the removal of Reactive Orange 107 dye from water . The study found that the developed CMNPs had a 96.20% removal potential, offering an effective sorbent for removal of RO 107 contaminated water samples .
Toxicological Studies
The dye has also been used in toxicological studies. In one study, the results revealed that the treated dye solution was non-toxic as compared with untreated dye solution .
Safety and Hazards
Orientations Futures
Solvent Orange 107 is a high-performance dye with good light resistance, migration resistance, acid and alkali resistance, and excellent heat resistance stability . It is mainly used for transparent and opaque dyeing of various hard rubber plastics and polymers . As industries continue to seek high-performance dyes with good stability and resistance properties, the use of Solvent Orange 107 may continue to expand in various applications.
Mécanisme D'action
Target of Action
The primary targets of Solvent Orange 107 are various hard rubber plastics and polymers, such as polystyrene (PS), rigid PVC, polycarbonate (PC), ABS, HIPS, SAN, AS, PET, PBT, PMMA, and polyester fiber . These materials are used in a wide range of products, including packaging, decorations, paints, inks, and textiles .
Mode of Action
Solvent Orange 107 interacts with its targets by adhering to the surface of these materials and imparting its color . It has good solubility, affinity, and compatibility with many organic solvents and resins, such as methanol, acetone, and ethyl acetate . This allows it to be easily mixed with the target materials during the manufacturing process.
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. Its ‘bioavailability’ is more about its ability to effectively color the target materials .
Result of Action
The result of Solvent Orange 107’s action is the imparting of a vibrant reddish-orange color to the target materials . It provides high clarity and brilliant colors, contributing to the aesthetic appeal of the final products .
Action Environment
The efficacy and stability of Solvent Orange 107 can be influenced by environmental factors such as temperature, light, and pH . It exhibits outstanding lightfastness, migration resistance, acid and alkali resistance, and excellent heat stability . These properties make it suitable for use in various environments and ensure the durability of the color in the final products .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Solvent Orange 107 involves the condensation of 2-naphthol with 4-(dimethylamino)benzaldehyde followed by diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "2-naphthol", "4-(dimethylamino)benzaldehyde", "sodium nitrite", "hydrochloric acid", "N,N-dimethylaniline", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g) in ethanol (20 mL) and add 4-(dimethylamino)benzaldehyde (1.2 g) to the solution. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add a solution of sodium nitrite (0.5 g) in water (5 mL) dropwise with stirring. Add hydrochloric acid (1.0 mL) to the mixture to maintain the pH at 3-4. Stir the mixture for 30 minutes.", "Step 3: Add N,N-dimethylaniline (1.5 g) to the reaction mixture and stir for 2 hours.", "Step 4: Add sodium hydroxide solution (10%) dropwise to the reaction mixture until the pH reaches 8-9. Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain Solvent Orange 107 as a yellow solid (yield: 80-85%)." ] } | |
Numéro CAS |
185766-20-5 |
Nom du produit |
Solvent Orange 107 |
Formule moléculaire |
C15H17NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







